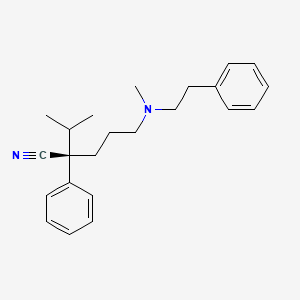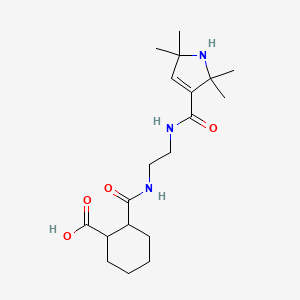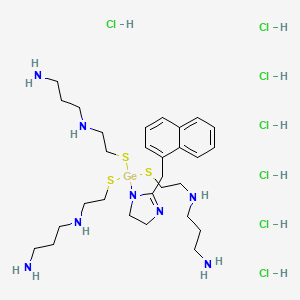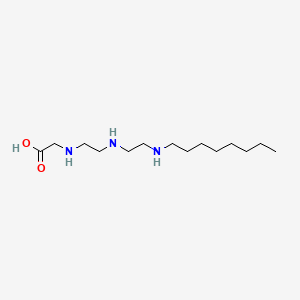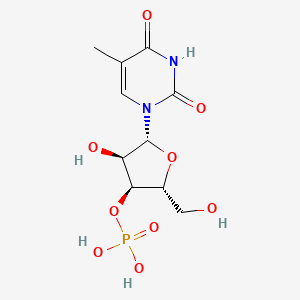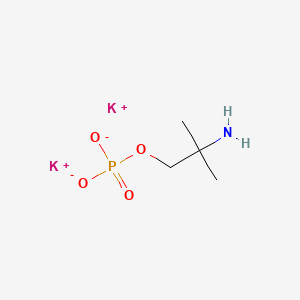
Dipotassium 2-amino-2-methylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-amino-2-methylpropyl phosphate is a chemical compound with the molecular formula C4H12K2NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphate group attached to a 2-amino-2-methylpropyl group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-amino-2-methylpropyl phosphate typically involves the reaction of 2-amino-2-methylpropanol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-amino-2-methylpropanol} + \text{Phosphoric acid} + \text{Potassium hydroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as mixing, heating, and neutralization, followed by purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-amino-2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphate esters, while reduction can produce amine derivatives .
Scientific Research Applications
Dipotassium 2-amino-2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of dipotassium 2-amino-2-methylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolic pathways. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate: Similar in having potassium and phosphate groups but lacks the 2-amino-2-methylpropyl group.
Monopotassium phosphate: Contains only one potassium ion and is used in different applications.
Sodium phosphate: Similar phosphate group but with sodium ions instead of potassium.
Uniqueness
Dipotassium 2-amino-2-methylpropyl phosphate is unique due to its specific structure, which combines the properties of an amino group, a methyl group, and a phosphate group. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Properties
Molecular Formula |
C4H10K2NO4P |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
dipotassium;(2-amino-2-methylpropyl) phosphate |
InChI |
InChI=1S/C4H12NO4P.2K/c1-4(2,5)3-9-10(6,7)8;;/h3,5H2,1-2H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
OAOUHPRYNWCDEL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(COP(=O)([O-])[O-])N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
